
5-(二甲氨基)吡啶-3-硼酸二缩甲亚乙基酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boronic esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are generally stable, readily prepared, and environmentally benign .
Synthesis Analysis
Boronic esters can be prepared through various methods, including the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of alkyl boronic esters is another method, though it’s not as well-developed .Molecular Structure Analysis
The molecular structure of boronic esters involves a boron atom bonded to two oxygen atoms and an organic group . The exact structure would depend on the specific organic group involved.Chemical Reactions Analysis
Boronic esters participate in a variety of chemical reactions. For instance, they can undergo Suzuki–Miyaura coupling to form carbon–carbon bonds . Protodeboronation, a process where the boron group is removed, can also occur .科学研究应用
分析挑战与策略二缩甲亚乙基硼酸酯,包括 5-(二甲氨基)吡啶-3-硼酸二缩甲亚乙基酯等衍生物,是铃木偶联反应中的基本物质,铃木偶联反应是有机合成中构建复杂分子的关键过程。由于这些酯的反应性,导致快速水解,因此对其进行分析具有重大挑战。已经开发出创新方法,包括使用非水和非质子化稀释剂以及使用高度碱性流动相进行反相分离,以稳定并充分分析这些化合物 (钟等人,2012)。
偶联反应中的合成和应用5-(二甲氨基)吡啶-3-硼酸二缩甲亚乙基酯及其类似物在铃木偶联反应中的合成和实用性已有充分文献记载。这些化合物作为合成各种有机分子的基本中间体,在有机合成中表现出广泛的适用性。例如,这些酯在通过铃木偶联成功制备缺电子吡啶衍生物中的应用突显了它们在有机骨架中引入强吸电子基团的价值 (巴托尔等人,2016)。
硼酸酯合成创新研究还集中在开发环境友好且简便的方法,从硼酸合成硼酸酯,涉及简单的机械化学过程。这种方法避开了研磨方法的溶剂,突出了朝着更可持续和高效的合成方法发展的策略,这对于生产 5-(二甲氨基)吡啶-3-硼酸二缩甲亚乙基酯和相关化合物是有益的 (施努希等人,2007)。
荧光增强和传感应用有趣的是,吡啶硼酸与二醇相互作用,生成环状硼酸酯,已被探索用于荧光增强。此特性可能适用于传感技术,其中与路易斯酸性增加的环状硼酸酯的形成可以显着增强荧光,为开发新的荧光传感器提供途径 (黄等人,2010)。
作用机制
Target of Action
The primary target of 5-(Dimethylamino)pyridine-3-boronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (such as our compound) transfers its organic group to the palladium catalyst . This is a key step in the SM coupling reaction .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by this compound . The reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to provide the organic group for the formation of the new carbon-carbon bond .
Pharmacokinetics
The rate of this reaction is influenced by the pH and can be considerably accelerated at physiological pH . This could potentially impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of the compound can be influenced by environmental factors such as pH. For instance, the hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .
安全和危害
未来方向
属性
IUPAC Name |
N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-11(16(5)6)9-15-8-10/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUXOUTZAKECIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


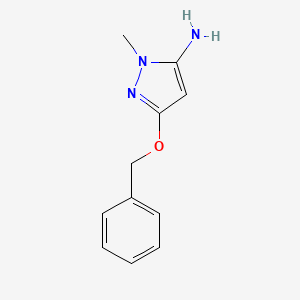
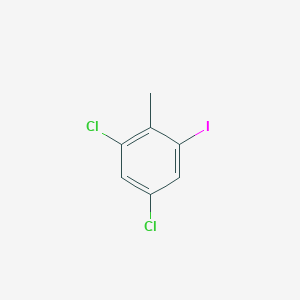
![N-[3-(3-Fluoro-4-morpholin-4-yl-phenyl)-2-oxo-oxazolidin-(5S)-ylmethyl]-propionamide](/img/structure/B6336019.png)
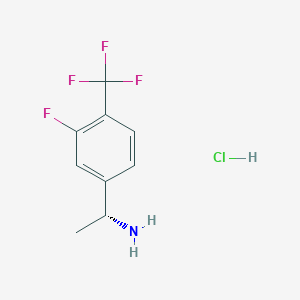
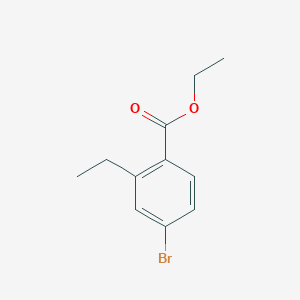

![1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336069.png)
![2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on](/img/structure/B6336072.png)

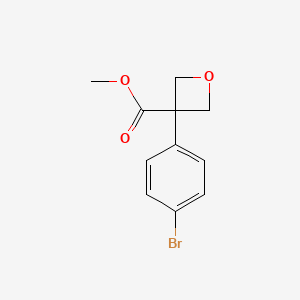

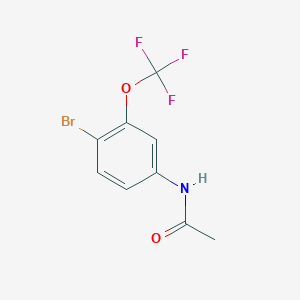
![2-[4-(4-Benzyl-piperazin-1-yl)-butyl]-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6336096.png)